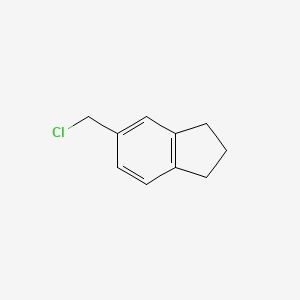

5-(Chloromethyl)-2,3-dihydro-1h-indene

Overview

Description

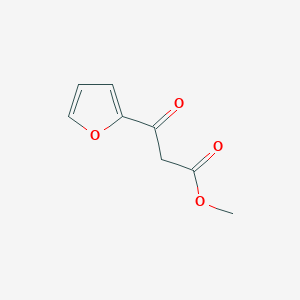

5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colorless liquid .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production . CMF yields reached up to 86, 80, 30, 29, and 35% from fructose, sucrose, cellulose, bamboo, and bamboo pulp, respectively .

Molecular Structure Analysis

CMF consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Chemical Reactions Analysis

CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Industrial Applications

5-(Chloromethyl)-2,3-dihydro-1H-indene and its derivatives are key intermediates in the synthesis of various compounds. For example, the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester is crucial in the production of the pesticide Indoxacarb (Li-Xia Jing, 2012). These derivatives are instrumental in industrial processes, particularly in the agricultural sector.

Molecular Structure Studies

The molecular structure and vibrational studies of 2,3-dihydro-1H-indene and its derivatives have been extensively researched. Studies using density functional theory calculations have provided insights into the equilibrium geometries and harmonic frequencies of these molecules (O. Prasad et al., 2010). These insights are vital for understanding the chemical and physical properties of these compounds, which can be applied in various scientific and industrial contexts.

Catalytic Applications

5-(Chloromethyl)-2,3-dihydro-1H-indene and related compounds have been used in catalytic applications. For instance, the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids and alkynes leads to the formation of indene derivatives, showcasing the compound's utility in synthetic organic chemistry (Masaki Miyamoto et al., 2008).

Anticoagulant Properties

One derivative of 2,3-dihydro-1H-indene, namely 1H-indene-1,3(2H)-dione, has been identified as an anticoagulant, which helps prevent blood coagulation. This property makes it a potential candidate for medical applications, particularly in the management of thrombotic disorders (O. Prasad et al., 2010).

Chemical Reactivity and Synthesis

The chemical reactivity of 5-(Chloromethyl)-2,3-dihydro-1H-indene derivatives has been explored in various synthesis reactions. For example, decarbonylative cycloaddition reactions using rhodium(I) catalysis have been employed to create indene derivatives, demonstrating the compound's versatility in organic synthesis (Zhenzhu Hu et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound can be converted into the antiulcer drug ranitidine (zantac) in a series of steps . Ranitidine is a histamine H2 receptor antagonist, which inhibits stomach acid production .

Mode of Action

As a precursor to ranitidine, it may indirectly contribute to the inhibition of histamine h2 receptors, thereby reducing stomach acid production .

Biochemical Pathways

Its derivative ranitidine acts on the histamine h2 receptors located on the parietal cells in the stomach, inhibiting the production of gastric acid .

Pharmacokinetics

Ranitidine is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Its derivative ranitidine, once metabolized, inhibits the action of histamine at the h2 receptors of the gastric parietal cells, leading to a reduction in gastric acid secretion .

properties

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUZRMUCKVDRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283406 | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18775-42-3 | |

| Record name | NSC62543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)